molecular formula C9H11Br2NO3 B15271734 Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide

Cat. No.: B15271734
M. Wt: 341.00 g/mol
InChI Key: ILBNENGJQIFETQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide (CAS: 169044-96-6) is a halogenated aromatic ester derivative with a bromine atom at the 5-position, an amino group at the 2-position, and a methoxy group at the 4-position of the benzoate ring. Its hydrobromide salt form enhances stability and solubility in polar solvents, making it valuable in pharmaceutical synthesis and crystallography studies . The compound is synthesized via bromination of methyl 2-amino-4-methoxybenzoate using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by hydrobromic acid treatment to form the salt .

Properties

Molecular Formula

C9H11Br2NO3

Molecular Weight

341.00 g/mol

IUPAC Name

methyl 2-amino-5-bromo-4-methoxybenzoate;hydrobromide

InChI

InChI=1S/C9H10BrNO3.BrH/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2;/h3-4H,11H2,1-2H3;1H

InChI Key

ILBNENGJQIFETQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide typically involves the esterification of 2-amino-5-bromo-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and subsequent salt formation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution under controlled conditions. Key examples include:

Bromination and Chlorination

  • Reagents/Conditions :

    • Bromination: N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–30°C .

    • Chlorination: Diazotization of the amine group followed by Sandmeyer reaction with CuCl/HCl at −5–5°C .

Reaction TypeReagentsTemperatureYield (%)Source
BrominationNBS, THF0–30°C85–92
ChlorinationNaNO₂, HCl, CuCl−5–5°C78–84

Mechanistic Insight : Bromination proceeds via radical intermediates in non-polar solvents, while chlorination involves diazonium salt formation and subsequent displacement.

Reduction Reactions

The amino group can participate in reductive processes, though the hydrobromide salt’s acidic nature often necessitates careful pH control.

Hydrogenation

  • Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) in methanol at 25–50°C and 1–3 atm pressure .

  • Outcome : Selective reduction of nitro intermediates to amines during synthetic pathways.

SubstrateCatalystPressure (atm)Yield (%)Purity (%)Source
Nitro intermediatePd-C1–390–95>99

Esterification and Hydrolysis

The methoxycarbonyl group undergoes acid- or base-catalyzed transformations:

Ester Hydrolysis

  • Conditions :

    • Acidic: HCl/MeOH at 57–63°C for 12 hours .

    • Basic: KHCO₃ in aqueous AcOEt .

ConditionReagentsTemperatureConversion (%)Source
AcidicHCl, MeOH57–63°C>95
BasicKHCO₃, H₂O/AcOEt25–30°C88–93

Oxidation Reactions

The methoxy group can be oxidized to carboxylic acid derivatives under strong oxidizing conditions:

Methoxy to Carboxylic Acid

  • Reagents/Conditions : KMnO₄ or CrO₃ in acidic aqueous solutions at 60–80°C .

  • Challenges : Over-oxidation risks require careful stoichiometric control.

Oxidizing AgentSolventTemperatureYield (%)Source
KMnO₄H₂SO₄/H₂O70–80°C75–82
CrO₃Acetic acid60–70°C68–74

Salt Formation and Stability

The hydrobromide salt enhances solubility in polar solvents but decomposes under alkaline conditions.

  • Stability Data :

    • pH range: Stable at pH 2–5; decomposes above pH 7 .

    • Thermal stability: Decomposes at 180–190°C .

Key Industrial Considerations

Scientific Research Applications

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide is utilized across diverse scientific research fields, demonstrating its versatility as a chemical compound. Its applications span chemistry, biology, medicine, and industry, highlighting its importance in both academic and practical settings.

Scientific Research Applications

Chemistry
this compound serves as a fundamental building block for synthesizing complex organic molecules. Its unique arrangement of functional groups facilitates various chemical reactions, making it valuable in creating new compounds with specific properties for pharmaceutical and agrochemical applications. Key reactions include substitution, oxidation, and reduction, leading to hydroxylated, aminated, carboxylic acid, and amine derivatives, respectively.

Biology
In biology, this compound is employed as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features, including amino and bromo groups, enhance its interaction with biological targets, making it a candidate for pharmacological studies. Understanding these interactions is crucial for evaluating the compound's therapeutic potential and guiding further research into its biological effects.

Medicine
this compound is considered a potential lead compound for developing new pharmaceuticals. Compounds with similar structures have been studied for their interactions with various biological targets.

Industry
In industrial applications, this compound acts as an intermediate in producing dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The amino group at position 2 (vs. 5 in Methyl 5-amino-2-bromo-4-chlorobenzoate) enhances nucleophilic reactivity, facilitating coupling reactions in drug synthesis .
  • Halogen vs. Methoxy: The 4-methoxy group in the target compound improves electron-donating properties compared to the 4-chloro group in Methyl 5-amino-2-bromo-4-chlorobenzoate, altering regioselectivity in electrophilic substitutions .

Solubility and Stability

  • Hydrobromide Salt Advantage : The hydrobromide form of the target compound exhibits higher aqueous solubility compared to its free base or neutral esters (e.g., Methyl 5-bromo-2-hydroxy-3-methoxybenzoate), a trait critical for crystallization and biological assays . This mirrors the solubility profile of Eletriptan hydrobromide, a pharmaceutical salt with enhanced bioavailability due to its ionic nature .
  • Thermal Stability : Bromine at position 5 increases thermal stability compared to chlorine-containing analogues, as seen in differential scanning calorimetry (DSC) studies of similar halogenated benzoates .

Q & A

Q. What synthetic routes are commonly employed for this compound?

  • Answer : A typical pathway involves: (i) Nitration and esterification of a precursor benzoic acid derivative. (ii) Bromination using Br2 or NBS under controlled conditions to avoid over-bromination. (iii) Reduction of nitro to amino groups (e.g., catalytic hydrogenation with Pd/C ). (iv) Salt formation via HBr treatment. Monitor intermediates using HPLC and TLC .

Q. How should the compound be stored to ensure stability?

  • Answer : Store in anhydrous conditions (<20% humidity) at 2–8°C to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation of the bromo substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromination?

  • Answer :
  • Solvent selection : Use DCM or CCl4 to stabilize bromine radicals and reduce side reactions.
  • Temperature control : Maintain 0–5°C to slow competing pathways (e.g., di-bromination).
  • Catalyst screening : Test Lewis acids (e.g., FeBr3) to enhance regioselectivity.
  • In-line monitoring : Employ ReactIR or UV-Vis spectroscopy to track bromine consumption .

Q. What computational strategies predict the compound’s reactivity in substitution reactions?

  • Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Transition state modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways using software like Gaussian.
  • Solvent effects : Apply the COSMO-RS model to predict solvolysis rates in polar aprotic solvents .

Q. How can contradictory data in reaction yields be resolved when varying solvent systems?

  • Answer :
  • Design of Experiments (DOE) : Use factorial designs to isolate solvent polarity, viscosity, and dielectric constant effects.
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent boiling point vs. yield).
  • Cross-validation : Compare results with analogous compounds (e.g., methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate ).

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Answer :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with SPR or ITC for affinity measurements .

Q. How does the hydrobromide salt form influence solubility and bioavailability?

  • Answer :
  • Solubility studies : Perform phase-solubility analysis in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF).
  • Salt dissociation : Measure pKa via potentiometric titration and correlate with logP (octanol-water partitioning).
  • Bioavailability : Compare pharmacokinetics (Cmax, AUC) of free base vs. salt form in rodent models .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Analytical Methods

IntermediateCharacterization TechniqueCritical Parameters
Nitro precursorHPLC (C18 column, 254 nm)Retention time = 8.2 min
Brominated intermediate1H NMR (DMSO-d6)δ 7.85 (s, 1H, Ar-H)
Hydrobromide saltX-ray diffractionSpace group P21/c, Z = 4

Table 2 : DFT Parameters for Reactivity Prediction

ParameterValueRelevance
HOMO-LUMO gap4.2 eVElectrophilicity index = 1.8
Fukui f+ (C5)0.15Susceptibility to nucleophilic attack
Solvation energy (H2O)-25.6 kcal/molHydration effects on reactivity

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